molecular formula C17H17Cl2NO2 B283417 N-[4-(allyloxy)-3-methoxybenzyl]-N-(3,4-dichlorophenyl)amine

N-[4-(allyloxy)-3-methoxybenzyl]-N-(3,4-dichlorophenyl)amine

Cat. No. B283417
M. Wt: 338.2 g/mol
InChI Key: MOWWFPYFBYXANJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(allyloxy)-3-methoxybenzyl]-N-(3,4-dichlorophenyl)amine, commonly known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In

Scientific Research Applications

AM404 has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been shown to have potential applications in the treatment of neuropathic pain, migraine, and other neurological disorders. AM404 has also been studied for its potential use as a tool compound in research on the endocannabinoid system.

Mechanism of Action

AM404 acts as an inhibitor of the endocannabinoid transporter, which is responsible for the reuptake of the endocannabinoid anandamide. By inhibiting the transporter, AM404 increases the levels of anandamide in the brain, which can lead to a range of biochemical and physiological effects. AM404 has also been shown to interact with other receptors and ion channels, including TRPV1 and PPARα, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
AM404 has been found to have a range of biochemical and physiological effects, including anti-inflammatory and analgesic effects. It has also been shown to have neuroprotective effects, and may have potential applications in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. AM404 has also been shown to have effects on the cardiovascular system, including vasodilation and decreased blood pressure.

Advantages and Limitations for Lab Experiments

AM404 has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be produced in large quantities and with high purity. It has also been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, there are also limitations to the use of AM404 in lab experiments. It can be difficult to work with, and requires careful control of reaction conditions and purification steps to ensure the purity and yield of the final product. Additionally, the effects of AM404 can be complex and difficult to interpret, which can make it challenging to use in experimental models.

Future Directions

There are several potential future directions for research on AM404. One area of interest is the potential use of AM404 in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Another area of interest is the potential use of AM404 as a tool compound in research on the endocannabinoid system. Additionally, there may be potential applications for AM404 in the treatment of other conditions, such as chronic pain and inflammation. Further research is needed to fully understand the potential therapeutic applications of AM404 and to explore its mechanism of action in greater detail.
Conclusion:
In conclusion, AM404 is a synthetic compound that has been extensively studied for its potential therapeutic applications. Its mechanism of action involves the inhibition of the endocannabinoid transporter, which can lead to a range of biochemical and physiological effects. AM404 has been found to have anti-inflammatory, analgesic, and neuroprotective effects, and may have potential applications in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. While there are limitations to the use of AM404 in lab experiments, there are also several potential future directions for research on this compound.

Synthesis Methods

The synthesis of AM404 involves the reaction of 4-allyloxy-3-methoxybenzylamine with 3,4-dichlorophenylacetyl chloride in the presence of a base. This reaction results in the formation of AM404, which can then be purified by recrystallization. The synthesis of AM404 is a complex process that requires careful control of reaction conditions and purification steps to ensure the purity and yield of the final product.

properties

Molecular Formula

C17H17Cl2NO2

Molecular Weight

338.2 g/mol

IUPAC Name

3,4-dichloro-N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]aniline

InChI

InChI=1S/C17H17Cl2NO2/c1-3-8-22-16-7-4-12(9-17(16)21-2)11-20-13-5-6-14(18)15(19)10-13/h3-7,9-10,20H,1,8,11H2,2H3

InChI Key

MOWWFPYFBYXANJ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CNC2=CC(=C(C=C2)Cl)Cl)OCC=C

Canonical SMILES

COC1=C(C=CC(=C1)CNC2=CC(=C(C=C2)Cl)Cl)OCC=C

Origin of Product

United States

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